molecular formula C14H13BrO B6165718 4-(bromomethyl)-2-methyl-1-phenoxybenzene CAS No. 1697196-44-3

4-(bromomethyl)-2-methyl-1-phenoxybenzene

Cat. No.: B6165718
CAS No.: 1697196-44-3
M. Wt: 277.2
InChI Key:
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Description

4-(Bromomethyl)-2-methyl-1-phenoxybenzene: is an organic compound that belongs to the class of aromatic compounds It features a bromomethyl group attached to a benzene ring, which is further substituted with a methyl group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 2-methyl-1-phenoxybenzene: : The synthesis typically begins with 2-methyl-1-phenoxybenzene. This compound undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.

  • Alternative Methods: : Another method involves the direct bromination of 2-methyl-1-phenoxybenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. This method also requires careful control of reaction conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 4-(bromomethyl)-2-methyl-1-phenoxybenzene often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromomethyl group in 4-(bromomethyl)-2-methyl-1-phenoxybenzene is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.

  • Oxidation Reactions: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically convert the bromomethyl group to a carboxylic acid or aldehyde group.

  • Reduction Reactions: : Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Methyl-substituted benzene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(bromomethyl)-2-methyl-1-phenoxybenzene is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Biology and Medicine

The compound’s derivatives have potential applications in medicinal chemistry. For example, substituted derivatives may exhibit biological activity and can be explored as potential drug candidates for various therapeutic areas.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes, pigments, and advanced materials

Mechanism of Action

The mechanism by which 4-(bromomethyl)-2-methyl-1-phenoxybenzene exerts its effects depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new carbon-nucleophile bonds. In oxidation reactions, the bromomethyl group is transformed into more oxidized functional groups, altering the compound’s chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)phenylboronic acid: This compound also contains a bromomethyl group but differs in having a boronic acid functional group, which imparts different reactivity and applications.

    4-(Bromomethyl)benzene: Lacks the methyl and phenoxy substituents, making it less complex and with different reactivity patterns.

    4-(Bromomethyl)-2-methylphenol: Similar structure but with a hydroxyl group instead of a phenoxy group, leading to different chemical behavior.

Uniqueness

4-(Bromomethyl)-2-methyl-1-phenoxybenzene is unique due to the presence of both a phenoxy and a methyl group on the benzene ring. This combination of substituents influences its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

1697196-44-3

Molecular Formula

C14H13BrO

Molecular Weight

277.2

Purity

95

Origin of Product

United States

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